![molecular formula C16H19NO3S B12572664 N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide CAS No. 187831-15-8](/img/structure/B12572664.png)
N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This particular compound features a benzyl group, a hydroxyethyl group, and a methanesulfonamide group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R}‘_2\text{NH} \rightarrow \text{RSO}_2\text{NR}’_2 + \text{HCl} ] In this reaction, a base such as pyridine is often added to absorb the hydrochloric acid (HCl) generated .
Industrial Production Methods
Industrial production methods for sulfonamides, including this compound, often involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide-based drugs, which target bacterial enzymes involved in folic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A widely used antibiotic.
Ampiroxicam: An anti-inflammatory drug featuring a sulfonamide group.
Uniqueness
N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide is unique due to its specific structural features, such as the benzyl and hydroxyethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Properties
CAS No. |
187831-15-8 |
|---|---|
Molecular Formula |
C16H19NO3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-benzyl-N-[4-[(1R)-1-hydroxyethyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-13(18)15-8-10-16(11-9-15)17(21(2,19)20)12-14-6-4-3-5-7-14/h3-11,13,18H,12H2,1-2H3/t13-/m1/s1 |
InChI Key |
VHEUQBDCCUDSMY-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


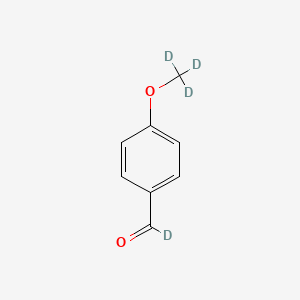
![Oxazireno[3,2-f]purine](/img/structure/B12572602.png)
![9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene](/img/structure/B12572610.png)
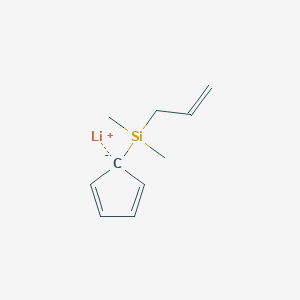

![2,6-Bis[6-(2-pyridylamino)-2-pyridylamino]pyridine](/img/structure/B12572622.png)
![4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene](/img/structure/B12572627.png)
![2-(4-Methylphenyl)-1H-naphtho[2,3-D]imidazole](/img/structure/B12572644.png)
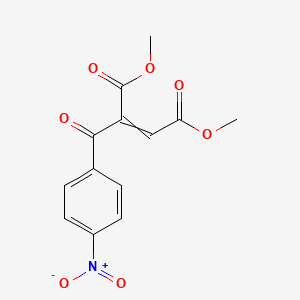
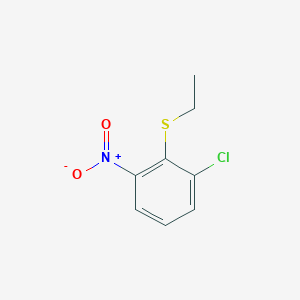
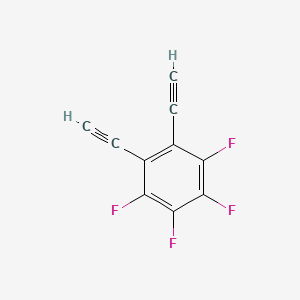
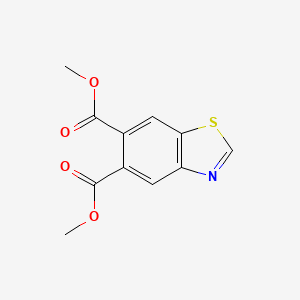
![6H-[1,4,2]Dioxazolo[2,3-d]tetrazole](/img/structure/B12572681.png)

